



# Application Notes and Protocols: Establishing an INCB054828-Resistant Cell Line Model

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Compound of Interest		
Compound Name:	INCB054828	
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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

INCB054828, also known as pemigatinib, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, particularly FGFR1, 2, and 3. [1][2][3][4] Alterations in FGFR signaling are implicated in the pathogenesis of various malignancies, making it a key therapeutic target.[5][6][7] Pemigatinib has received regulatory approval for treating specific cancers with FGFR alterations, such as cholangiocarcinoma.[5][8] However, as with many targeted therapies, acquired resistance is a significant clinical challenge that limits long-term efficacy.[9][10] Understanding the molecular mechanisms of resistance is crucial for developing next-generation inhibitors and rational combination strategies.[6][9][11]

This document provides a detailed methodology for establishing and characterizing an INCB054828-resistant cancer cell line model in vitro. Such models are invaluable tools for investigating the molecular underpinnings of drug resistance.[12] The primary mechanisms of resistance to FGFR inhibitors include on-target secondary mutations in the FGFR kinase domain (e.g., gatekeeper and molecular brake mutations) and the activation of off-target bypass signaling pathways.[10][11][13][14]

# Protocol 1: Generation of an INCB054828-Resistant Cell Line



This protocol describes the generation of a drug-resistant cell line using a continuous, dose-escalation method. This approach mimics the gradual development of clinical resistance.[15] [16]

#### 1.1. Materials and Reagents

- Parental cancer cell line with known sensitivity to **INCB054828** (e.g., a cell line with an FGFR2 fusion or FGFR1/3 mutation).
- INCB054828 (Pemigatinib)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T25, T75) and plates (96-well, 6-well)
- Dimethyl sulfoxide (DMSO)
- Cell counting solution (e.g., Trypan Blue) and hemocytometer
- · MTT or similar cell viability assay kit

#### 1.2. Initial IC50 Determination

Before initiating the resistance induction, it is essential to determine the half-maximal inhibitory concentration (IC50) of INCB054828 for the parental cell line.[12][15]

- Seed parental cells in a 96-well plate at a density of 2,000-5,000 cells/well.[17]
- · Allow cells to adhere overnight.
- Prepare a serial dilution of INCB054828 in complete medium.

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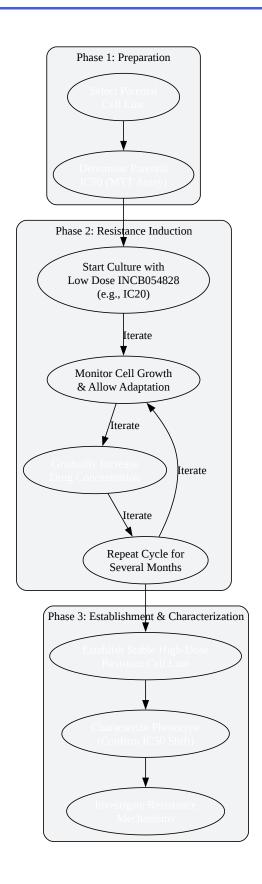


- Replace the medium with the drug-containing medium, including a DMSO-only vehicle control.
- Incubate for 72-96 hours.[17]
- Assess cell viability using an MTT or similar assay according to the manufacturer's protocol.
- Calculate the IC50 value using non-linear regression analysis.

#### 1.3. Dose-Escalation Protocol

- Begin by culturing the parental cells in a medium containing INCB054828 at a low concentration, typically 1/10th to 1/5th of the determined IC50.[17]
- Maintain the cells in this drug concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to the parental line. This may take several passages.[18]
- Once the cells are stably proliferating, increase the INCB054828 concentration by approximately 1.5 to 2-fold.[16][19]
- Repeat this stepwise increase in drug concentration. If significant cell death occurs (>50%),
   maintain the cells at the previous concentration until they have adapted.[15]
- This process is lengthy and can take 6-12 months.[17][20]
- Periodically cryopreserve cell stocks at different concentration levels.[18]
- Once the cells can proliferate in a medium containing a high concentration of INCB054828 (e.g., 10-20 times the parental IC50), the resistant cell line is considered established.
- To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing the final established concentration of **INCB054828**.[16]





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# Protocol 2: Characterization of the Resistant Phenotype

#### 2.1. Confirmation of Resistance by IC50 Shift

- Culture both the parental and the newly established resistant cell lines in their respective standard media (with INCB054828 for the resistant line) until they reach 70-80% confluency.
- Perform a cell viability (MTT) assay as described in section 1.2 for both cell lines simultaneously.
- Plate both cell lines and expose them to a range of INCB054828 concentrations.
- Calculate the IC50 for both the parental and resistant lines.
- Determine the Resistance Index (RI) using the following formula:
  - RI = IC50 (Resistant Line) / IC50 (Parental Line)
  - A high RI value (typically >10) confirms a resistant phenotype. [15]

#### 2.2. Data Presentation

Summarize the IC50 and RI values in a clear, tabular format.

Cell Line	Parental IC50 (nM)	Resistant IC50 (nM)	Resistance Index (RI)
Example	15	350	23.3

## **Protocol 3: Investigation of Resistance Mechanisms**

Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms.

#### 3.1. Analysis of On-Target FGFR Mutations

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Secondary mutations in the FGFR kinase domain are a common mechanism of resistance.[11] [13]

#### 3.1.1. Protocol: Sanger Sequencing of the FGFR Kinase Domain

- RNA Extraction and cDNA Synthesis: Isolate total RNA from both parental and resistant cell pellets. Synthesize cDNA using a reverse transcription kit.
- PCR Amplification: Design primers to amplify the region of the relevant FGFR gene (e.g., FGFR2) that encodes the kinase domain. Perform PCR using the synthesized cDNA as a template.
- Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a band of the correct size.
- PCR Product Purification: Purify the PCR product using a suitable kit.
- Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
- Sequence Analysis: Align the sequencing results from the resistant cells against the parental
  cells and the reference sequence to identify any point mutations. Pay close attention to
  known resistance-conferring regions like the gatekeeper (V565 in FGFR2) and molecular
  brake (N550 in FGFR2) residues.[10][11][13]

#### 3.2. Assessment of Bypass Signaling Pathway Activation

Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited FGFR pathway.[6][7][11] Western blotting is a standard technique to assess the phosphorylation (activation) status of key signaling proteins.[21][22]

#### 3.2.1. Protocol: Western Blotting for Key Signaling Proteins

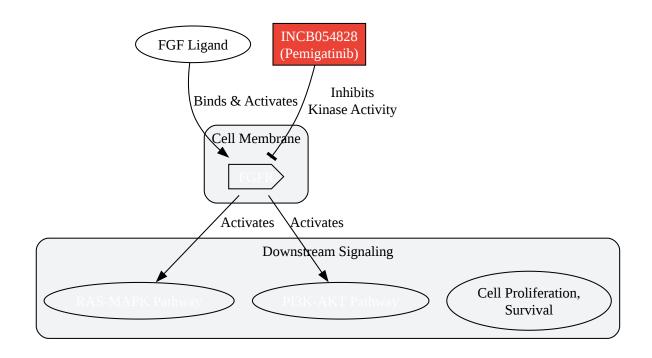
- Cell Lysis: Grow parental and resistant cells to 80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.



- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins. Suggested antibodies include:
  - p-FGFR, Total FGFR
  - p-AKT, Total AKT[6]
  - p-ERK1/2, Total ERK1/2
  - p-MET, Total MET
  - p-EGFR, Total EGFR
  - β-Actin or GAPDH (as a loading control)
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
- Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
- 3.2.2. Data Presentation

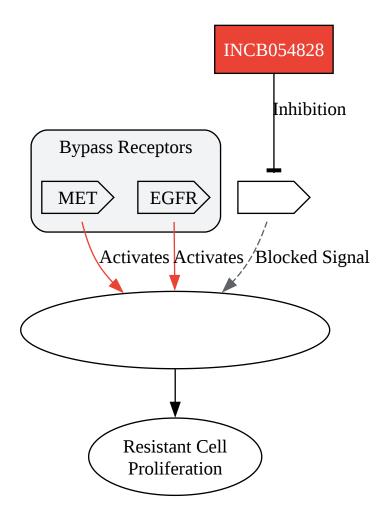


Protein	Parental (Relative Densitometry)	Resistant (Relative Densitometry)	Fold Change (Resistant/Parental )
p-FGFR / Total FGFR	1.0	0.2	-5.0
p-AKT / Total AKT	1.0	3.5	+3.5
p-ERK / Total ERK	1.0	4.2	+4.2
p-MET / Total MET	1.0	6.8	+6.8



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#### 3.3. Analysis of Epithelial-to-Mesenchymal Transition (EMT) Markers

EMT is another potential mechanism of resistance where cells lose their epithelial characteristics and gain mesenchymal properties, often leading to increased motility and drug resistance.

#### 3.3.1. Protocol: Quantitative Real-Time PCR (qRT-PCR)

- RNA Extraction and cDNA Synthesis: Isolate total RNA and synthesize cDNA from parental and resistant cells as described in section 3.1.1.
- qRT-PCR Reaction: Set up qRT-PCR reactions using a SYBR Green master mix, cDNA template, and primers for EMT-related genes.[24][25] Key genes to analyze include:
  - Epithelial Marker: E-cadherin (CDH1)



- Mesenchymal Markers: Vimentin (VIM), N-cadherin (CDH2)[25][26]
- EMT Transcription Factors: Snail, Slug, Twist, ZEB1[24][25][27]
- Housekeeping Gene: GAPDH or ACTB (for normalization)
- Data Analysis: Analyze the results using the delta-delta Ct ( $\Delta\Delta$ Ct) method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells.

#### 3.3.2. Data Presentation

Gene	Parental (Relative mRNA Expression)	Resistant (Relative mRNA Expression)	Fold Change (Resistant/Parental )
E-cadherin (CDH1)	1.0	0.15	-6.7
Vimentin (VIM)	1.0	8.5	+8.5
Snail (SNAI1)	1.0	5.2	+5.2
Twist (TWIST1)	1.0	4.8	+4.8

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